3-(2-Methylphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole is a heterocyclic compound that features a unique structure combining a pyridine ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylphenylhydrazine with pyridine-4-carboxylic acid, followed by cyclization with a suitable oxidizing agent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Methylphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Scientific Research Applications
3-(2-Methylphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the context of its application, such as its role as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(2-Methylphenyl)-3’-pyridin-2-yl-5,5’-bi-1,2,4-oxadiazole
- 3-(2-Methylphenyl)-3’-pyridin-3-yl-5,5’-bi-1,2,4-oxadiazole
Uniqueness
3-(2-Methylphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole is unique due to its specific combination of a pyridine ring and an oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific interactions with molecular targets or materials with particular electronic characteristics.
Properties
IUPAC Name |
3-(2-methylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c1-10-4-2-3-5-12(10)14-19-16(23-21-14)15-18-13(20-22-15)11-6-8-17-9-7-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLQEPSLFZHWAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.